molecular formula C11H22N2O2 B14910236 Rel-tert-butyl (3R,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate

Rel-tert-butyl (3R,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate

Cat. No.: B14910236
M. Wt: 214.30 g/mol
InChI Key: DQSUJASVQFYGKZ-BDAKNGLRSA-N
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Description

Rel-tert-butyl (3R,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a methylamino group attached to a pyrrolidine ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl (3R,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Methyl and Methylamino Groups: The methyl and methylamino groups are introduced through alkylation and amination reactions, respectively. Common reagents used in these steps include methyl iodide for methylation and methylamine for amination.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride as the reagent.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, alkylation, amination, and tert-butylation reactions.

    Purification Steps: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final compound with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (3R,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

Rel-tert-butyl (3R,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Rel-tert-butyl (3R,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-tert-butyl (3R,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Rel-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a fluoro and hydroxymethyl group instead of the methyl and methylamino groups.

    Rel-tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has an amino and hydroxymethyl group instead of the methyl and methylamino groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)12-5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3/t8-,9+/m1/s1

InChI Key

DQSUJASVQFYGKZ-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H]1NC)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1NC)C(=O)OC(C)(C)C

Origin of Product

United States

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